7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol
Brand Name: Vulcanchem
CAS No.: 5217-59-4
VCID: VC2017988
InChI: InChI=1S/C7H7N3O/c1-5-2-6-8-4-9-10(6)7(11)3-5/h2-4H,1H3,(H,8,9)
SMILES: CC1=CC(=O)N2C(=C1)N=CN2
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol

CAS No.: 5217-59-4

Cat. No.: VC2017988

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol - 5217-59-4

Specification

CAS No. 5217-59-4
Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
IUPAC Name 7-methyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one
Standard InChI InChI=1S/C7H7N3O/c1-5-2-6-8-4-9-10(6)7(11)3-5/h2-4H,1H3,(H,8,9)
Standard InChI Key VLZYFKSIVQROCE-UHFFFAOYSA-N
SMILES CC1=CC(=O)N2C(=C1)N=CN2
Canonical SMILES CC1=CC(=O)N2C(=C1)N=CN2

Introduction

Chemical Identity and Structural Characteristics

7-Methyl- triazolo[1,5-a]pyridin-5-ol is a nitrogen-containing heterocyclic compound with a fused ring system consisting of a triazole and pyridine moiety. The compound possesses a hydroxyl group at position 5 and a methyl substituent at position 7, contributing to its distinct chemical properties and potential biological activities.

Basic Chemical Information

The compound's fundamental chemical data is summarized in Table 1:

ParameterValue
Chemical Name7-Methyl- triazolo[1,5-a]pyridin-5-ol
CAS Registry Number138282-10-7
Molecular FormulaC₇H₇N₃O
Molecular Weight149.15 g/mol
SMILES CodeOC1=CC(C)=CC2=NC=NN12
InChIInChI=1S/C7H7N3O/c1-5-2-6-8-4-9-10(6)7(11)3-5/h2-4H,1H3,(H,8,9)
InChIKeyVLZYFKSIVQROCE-UHFFFAOYSA-N
MDL NumberMFCD07329908

The compound is also known by its tautomeric form, 7-methyl-3H- triazolo[1,5-a]pyridin-5-one, which highlights the keto-enol tautomerism that is characteristic of many hydroxypyridine derivatives .

Structural Features

The structure of 7-Methyl- triazolo[1,5-a]pyridin-5-ol includes several key features:

  • A fused bicyclic system consisting of a five-membered 1,2,4-triazole ring and a six-membered pyridine ring

  • A hydroxyl group at position 5, which can exist in tautomeric equilibrium with its keto form

  • A methyl substituent at position 7, which influences the electronic distribution and reactivity of the molecule

  • Three nitrogen atoms within the triazole ring system, contributing to the compound's hydrogen-bonding capabilities

The planar structure of this heterocycle, combined with its nitrogen atoms and hydroxyl group, provides multiple sites for potential interactions with biological targets, suggesting its value in medicinal chemistry research.

Physical and Chemical Properties

The physical and chemical properties of 7-Methyl- triazolo[1,5-a]pyridin-5-ol are influenced by its heterocyclic structure, functional groups, and electronic distribution.

Physical Properties

While specific experimental data for 7-Methyl- triazolo[1,5-a]pyridin-5-ol is limited in the scientific literature, its predicted physical properties can be derived from its structure and comparison with related compounds:

PropertyPredicted Value
Physical State at Room TemperatureSolid
Predicted Collision Cross Section [M+H]⁺127.0 Ų
Predicted Collision Cross Section [M+Na]⁺141.3 Ų
Predicted Collision Cross Section [M-H]⁻127.1 Ų

These collision cross-section values, which represent the effective area for molecular collisions, can be valuable for mass spectrometry-based identification and characterization of the compound .

Chemical Reactivity

The chemical reactivity of 7-Methyl- triazolo[1,5-a]pyridin-5-ol is dictated by several structural elements:

  • The hydroxyl group at position 5 can participate in hydrogen bonding and can undergo various substitution reactions

  • The methyl group at position 7 can be involved in oxidation reactions or function as a site for further derivatization

  • The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors or coordinate with metal ions

  • The compound may exhibit keto-enol tautomerism, with equilibrium favoring one form depending on the solvent and environmental conditions

The tautomeric nature of this compound is particularly significant, as it allows the molecule to adapt its structure in different environments, potentially enhancing its interactions with various biological targets.

Structural Analogues and Comparative Analysis

Examining structural analogues of 7-Methyl- triazolo[1,5-a]pyridin-5-ol provides valuable context for understanding its potential properties and applications.

Comparison with Related Compounds

Table 3 presents a comparison of 7-Methyl- triazolo[1,5-a]pyridin-5-ol with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
7-Methyl- triazolo[1,5-a]pyridin-5-ol138282-10-7C₇H₇N₃O149.15Reference compound
7-Methyl- triazolo[1,5-a]pyridin-5-amine1153431-58-3C₇H₈N₄148.17NH₂ group at position 5 instead of OH
5-Methyl- triazolo[1,5-a]pyrimidin-7-ol2503-56-2C₆H₆N₄O150.14Pyrimidine core instead of pyridine; methyl at position 5
5-Methyl-2-(methylthio)- triazolo[1,5-a]pyrimidin-7-ol40775-78-8C₇H₈N₄OS196.23Additional methylthio group at position 2

These structural variations can significantly impact the compounds' physical properties, chemical reactivity, and biological activities .

Structure-Activity Relationships

The relationship between structural features and biological activity can be inferred from studies on related compounds. For triazolopyrimidines, which share structural similarities with our compound of interest, the following structure-activity relationships have been observed:

  • Non-substituted aromatic rings at position 5 often enhance potency against certain microbial targets

  • The presence of NH groups appears essential for maintaining biological activity

  • Substitution at position 2 can significantly alter the compound's metabolic stability and biological profile

These observations suggest that the specific arrangement of functional groups in 7-Methyl- triazolo[1,5-a]pyridin-5-ol may confer unique biological properties deserving of further investigation.

Analytical Characterization

The analytical characterization of 7-Methyl- triazolo[1,5-a]pyridin-5-ol is essential for confirming its identity, assessing its purity, and investigating its properties in various contexts.

Spectroscopic Identification

While specific spectral data for 7-Methyl- triazolo[1,5-a]pyridin-5-ol is limited in the available literature, predicted spectroscopic characteristics based on structural analysis include:

  • Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the OH group, aromatic C=C bonds, and C=N bonds

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Likely to exhibit distinctive signals for the methyl group, aromatic protons, and potentially the exchangeable OH proton

  • Mass Spectrometry (MS): Expected to show a molecular ion peak corresponding to its molecular weight of 149.15 g/mol, with fragmentation patterns reflecting the heterocyclic structure

Chromatographic Analysis

Liquid chromatography methods, particularly high-performance liquid chromatography (HPLC), would be suitable for separating, identifying, and quantifying 7-Methyl- triazolo[1,5-a]pyridin-5-ol in various matrices. The compound's moderate polarity, conferred by its hydroxyl group and nitrogen atoms, suggests that reversed-phase chromatography would be appropriate, with potential mass spectrometric detection for enhanced sensitivity and specificity.

Current Research Status and Future Directions

The research landscape surrounding 7-Methyl- triazolo[1,5-a]pyridin-5-ol presents both challenges and opportunities.

Knowledge Gaps and Research Opportunities

Several areas warrant further investigation:

  • Development of efficient and scalable synthetic routes specifically for 7-Methyl- triazolo[1,5-a]pyridin-5-ol

  • Comprehensive characterization of its physical, chemical, and biological properties

  • Exploration of structure-activity relationships through systematic derivatization

  • Investigation of its potential as a scaffold for developing compounds with targeted biological activities

  • Examination of its coordination chemistry with various metals and the properties of the resulting complexes

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